N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its inhibitory effects on CDKs, it is being explored for its potential in cancer treatment.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes, which are essential for cell cycle progression.
Comparison with Similar Compounds
N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity.
Thioglycoside derivatives: These compounds also exhibit potent cytotoxic activities against various cancer cell lines. The uniqueness of this compound lies in its specific structure and the presence of the N-hydroxy group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C13H11N5O2 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N'-hydroxy-7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C13H11N5O2/c14-12(17-20)9-7-15-18-11(19)6-10(16-13(9)18)8-4-2-1-3-5-8/h1-7,15,20H,(H2,14,17) |
InChI Key |
HKJFPIMBFUWJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=NO)N |
Origin of Product |
United States |
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